molecular formula C7H15NO3S B2948900 4-(2-Hydroxy-1-methylethyl)-1lambda~6~,4-thiazinane-1,1-dione CAS No. 477864-26-9

4-(2-Hydroxy-1-methylethyl)-1lambda~6~,4-thiazinane-1,1-dione

Cat. No.: B2948900
CAS No.: 477864-26-9
M. Wt: 193.26
InChI Key: JJRJYKVLWRAZIG-UHFFFAOYSA-N
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Description

4-(2-Hydroxy-1-methylethyl)-1lambda6,4-thiazinane-1,1-dione is a chemical compound with a complex structure that includes a thiazinane ring, a hydroxyl group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxy-1-methylethyl)-1lambda6,4-thiazinane-1,1-dione typically involves multiple steps, starting with the formation of the thiazinane ring. Common synthetic routes include cyclization reactions of appropriate precursors, followed by functional group modifications.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(2-Hydroxy-1-methylethyl)-1lambda6,4-thiazinane-1,1-dione may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: Potential medicinal applications include the development of new drugs. Its structural features may contribute to the design of compounds with therapeutic properties.

Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism by which 4-(2-Hydroxy-1-methylethyl)-1lambda6,4-thiazinane-1,1-dione exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

  • 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-4-(1-methylethyl)-: This compound shares structural similarities but has a different ring system.

  • Fenoterol: Although used primarily as a bronchodilator, it contains a similar hydroxyl and methylethyl group.

Uniqueness: 4-(2-Hydroxy-1-methylethyl)-1lambda6,4-thiazinane-1,1-dione is unique due to its thiazinane ring, which is not commonly found in other compounds with similar functional groups

Properties

IUPAC Name

2-(1,1-dioxo-1,4-thiazinan-4-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3S/c1-7(6-9)8-2-4-12(10,11)5-3-8/h7,9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRJYKVLWRAZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N1CCS(=O)(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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